Methyl (4-chloro-2-formylphenyl)acetate

Description

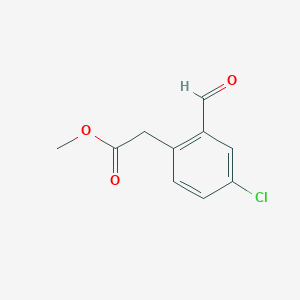

Methyl (4-chloro-2-formylphenyl)acetate is an organic compound with the molecular formula C₁₀H₉ClO₃ and a molecular weight of 212.63 g/mol. It features a phenyl ring substituted with a chlorine atom at the 4-position, a formyl group (–CHO) at the 2-position, and a methyl ester (–COOCH₃) at the adjacent carbon. This structure confers unique reactivity, particularly for nucleophilic additions at the formyl group and ester hydrolysis. The compound is primarily used in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and advanced materials .

Properties

Molecular Formula |

C10H9ClO3 |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

methyl 2-(4-chloro-2-formylphenyl)acetate |

InChI |

InChI=1S/C10H9ClO3/c1-14-10(13)5-7-2-3-9(11)4-8(7)6-12/h2-4,6H,5H2,1H3 |

InChI Key |

LSSHXHBOTHRRNB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-chloro-2-formylphenyl)acetate typically involves the esterification of 2-(4-chloro-2-formylphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety.

Types of Reactions:

Oxidation: Methyl 2-(4-chloro-2-formylphenyl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the formyl group can yield alcohol derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-chloro-2-formylphenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-chloro-2-formylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Phenylacetate Derivatives

The following table compares key structural and physicochemical properties of Methyl (4-chloro-2-formylphenyl)acetate with similar compounds:

Key Observations:

- Ethyl vs. Methyl Ester : Ethyl 2-(4-chloro-2-formylphenyl)acetate differs only in the ester group (ethyl vs. methyl). The ethyl ester has a higher molecular weight (226.66 vs. 212.63) and may exhibit slower hydrolysis rates due to steric hindrance.

- Formyl vs. Vinyl : Replacing the formyl group with vinyl (as in Methyl (4-chloro-2-vinylphenyl)acetate ) reduces molecular weight (210.66 vs. 212.63) and eliminates aldehyde reactivity, making the compound more suitable for polymerization or Diels-Alder reactions.

- Simpler Analogs : Methyl 4-chlorophenylacetate lacks the 2-formyl group, simplifying synthesis but limiting utility in further functionalization.

Crystallographic and Hydrogen-Bonding Patterns

- Crystal Packing : The formyl group participates in hydrogen bonding (C=O···H–O/C–H···O interactions), as observed in related compounds . This contrasts with Methyl 4-chlorophenylacetate , where weaker van der Waals forces dominate due to the absence of polar substituents.

- Software Tools : SHELX and ORTEP are critical for resolving such structures, particularly in analyzing hydrogen-bonding networks and molecular conformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.